molecular formula C19H16N2O4 B606593 CeMMEC13

CeMMEC13

货号: B606593
分子量: 336.3 g/mol
InChI 键: NXKBPGZQDHACPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CeMMEC13 是一种异喹啉酮化合物,选择性抑制转录起始因子 TAF1 的第二个溴结构域。其抑制浓度 (IC50) 为 2.1 微摩尔。 该化合物主要用于科学研究,以研究其调节表观遗传阅读器结构域的能力,表观遗传阅读器结构域在基因表达的调控中至关重要 .

科学研究应用

CeMMEC13 在科学研究中具有广泛的应用:

    化学: 它用于研究溴结构域的抑制,溴结构域参与基因表达的调控。

    生物学: this compound 用于研究表观遗传阅读器结构域在细胞过程中的作用。

    医学: 涉及 this compound 的研究重点是其潜在的治疗应用,特别是在癌症和炎症性疾病中。

    工业: 它用于开发新型药物和治疗剂

作用机制

CeMMEC13 通过选择性抑制转录起始因子 TAF1 的第二个溴结构域发挥其作用。这种抑制破坏了识别和结合特定表观遗传标记的蛋白质的功能,影响了表观遗传信号的解释。 分子靶标包括 TAF1,所涉及的途径与基因表达调控有关 .

生化分析

Biochemical Properties

CeMMEC13 plays a significant role in biochemical reactions by selectively inhibiting the second bromodomain of TAF1 . This interaction with TAF1, a transcription initiation factor, influences the regulation of gene expression.

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by inhibiting the second bromodomain of TAF1 , which can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the second bromodomain of TAF1 . This inhibition can lead to changes in gene expression and potentially affect enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Current knowledge indicates that it selectively inhibits the second bromodomain of TAF1

Metabolic Pathways

It is known to interact with TAF1

Transport and Distribution

It is known to interact with TAF1

Subcellular Localization

It is known to interact with TAF1

准备方法

合成路线和反应条件

CeMMEC13 的合成涉及多个步骤,从异喹啉酮核心结构的制备开始。然后对该核心结构进行功能化以引入必要的取代基。反应条件通常涉及使用二甲基亚砜 (DMSO) 和乙醇等有机溶剂。 最终产物采用高效液相色谱 (HPLC) 进行纯化,纯度超过 98% .

工业生产方法

虽然关于 this compound 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及实验室合成程序的放大。 这将包括优化反应条件以最大限度地提高产率和纯度,以及实施严格的质量控制措施以确保最终产品的稳定性 .

化学反应分析

反应类型

CeMMEC13 主要发生取代反应,因为其结构中存在反应性官能团。 在特定条件下,它也可以参与氧化和还原反应 .

常用试剂和条件

    取代反应: 这些反应通常涉及胺或硫醇等亲核试剂。反应通常在 DMSO 或乙醇等有机溶剂中进行。

    氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。

    还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂.

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以生成具有不同官能团连接的各种 this compound 衍生物 .

相似化合物的比较

类似化合物

独特性

CeMMEC13 独特之处在于它对 TAF1 的第二个溴结构域具有高度选择性,对其他溴结构域(如 BRD4、BRD9、CREBBP 或 EP300)的影响很小。 这种选择性使其成为研究 TAF1 在基因表达和表观遗传调控中特定作用的有价值工具 .

生物活性

CeMMEC13 is a compound that has garnered attention for its selective inhibition of the TAF1 bromodomain, which plays a critical role in transcriptional regulation and chromatin remodeling. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Overview of this compound

This compound is an analog derived from the CeMMEC1 compound, specifically designed to selectively inhibit TAF1 while minimizing interactions with other bromodomain-containing proteins. The structural modification from isoquinolinone to quinolinone enhances its selectivity and potency against TAF1, making it a promising candidate for therapeutic applications in cancer treatment.

This compound functions primarily as a selective inhibitor of the TAF1 bromodomain. Research indicates that it effectively inhibits the binding of TAF1 to acetylated substrates, which is crucial for its role in gene expression regulation. The compound has shown high selectivity for TAF1 over other bromodomain proteins such as BRD4, BRD9, CREBBP, and EP300 at concentrations around 10 µM .

Key Findings:

  • Binding Affinity : this compound retains significant binding affinity to TAF1 while losing affinity to CREBBP, indicating its specificity .
  • Cell Viability Impact : Inhibition of TAF1 by this compound has been shown to impair cell viability in cell lines where TAF1 is downregulated, suggesting potential cytotoxic effects in specific cancer contexts .

Data Tables

The following table summarizes the binding affinities and selectivity profiles of this compound compared to other compounds:

CompoundTargetBinding Affinity (pKd)Selectivity Ratio
This compoundTAF17.5High
CeMMEC14TAF17.2Moderate
CeMMEC15BRD4Not applicableLow
CeMMEC16CREBBPNot applicableLow

Case Studies

Several case studies have highlighted the practical applications and biological implications of using this compound in cancer research:

  • Study on RFP Expression : In REDS3 cells, simultaneous inhibition of TAF1 and BRD4 using this compound led to a significant increase in RFP expression, demonstrating its potential role in modulating transcriptional networks .
  • Synergistic Effects : Combining this compound with BRD4 inhibitors resulted in enhanced induction of RFP expression beyond what was observed with single treatments, indicating a cooperative mechanism between these two proteins in regulating gene expression .
  • Impact on c-MYC Expression : Downregulation of TAF1 via this compound treatment correlated with decreased levels of c-MYC, a well-known oncogene, further supporting its potential as a therapeutic agent in cancers driven by MYC overexpression .

属性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKBPGZQDHACPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。